N-[3-(acetylamino)phenyl]-2-(4-fluorophenyl)quinoline-4-carboxamide N-[3-(acetylamino)phenyl]-2-(4-fluorophenyl)quinoline-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14800016
InChI: InChI=1S/C24H18FN3O2/c1-15(29)26-18-5-4-6-19(13-18)27-24(30)21-14-23(16-9-11-17(25)12-10-16)28-22-8-3-2-7-20(21)22/h2-14H,1H3,(H,26,29)(H,27,30)
SMILES:
Molecular Formula: C24H18FN3O2
Molecular Weight: 399.4 g/mol

N-[3-(acetylamino)phenyl]-2-(4-fluorophenyl)quinoline-4-carboxamide

CAS No.:

Cat. No.: VC14800016

Molecular Formula: C24H18FN3O2

Molecular Weight: 399.4 g/mol

* For research use only. Not for human or veterinary use.

N-[3-(acetylamino)phenyl]-2-(4-fluorophenyl)quinoline-4-carboxamide -

Specification

Molecular Formula C24H18FN3O2
Molecular Weight 399.4 g/mol
IUPAC Name N-(3-acetamidophenyl)-2-(4-fluorophenyl)quinoline-4-carboxamide
Standard InChI InChI=1S/C24H18FN3O2/c1-15(29)26-18-5-4-6-19(13-18)27-24(30)21-14-23(16-9-11-17(25)12-10-16)28-22-8-3-2-7-20(21)22/h2-14H,1H3,(H,26,29)(H,27,30)
Standard InChI Key SQGOZFGEBJDPTG-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three key components:

  • A quinoline heterocycle serving as the central scaffold.

  • A 4-fluorophenyl group at the 2-position, introducing electronegativity and potential halogen bonding capabilities.

  • An N-[3-(acetylamino)phenyl]carboxamide substituent at the 4-position, contributing hydrogen-bonding and hydrophobic interactions.

The IUPAC name, N-(3-acetamidophenyl)-2-(4-fluorophenyl)quinoline-4-carboxamide, reflects this arrangement. Computational models predict a planar quinoline core with substituents oriented orthogonally to minimize steric hindrance .

Physicochemical Properties

  • Solubility: Limited aqueous solubility due to aromaticity; soluble in polar aprotic solvents (e.g., DMSO).

  • LogP: Estimated at 3.2, indicating moderate lipophilicity.

  • pKa: The acetylamino group has a pKa of ~10.5, while the quinoline nitrogen is weakly basic (pKa ~4.2) .

Synthesis and Optimization

Key Synthetic Routes

The compound is typically synthesized via multi-step protocols:

Friedländer Quinoline Synthesis

  • Step 1: Condensation of 2-aminobenzaldehyde with a ketone derivative to form the quinoline core.

  • Step 2: Introduction of the 4-fluorophenyl group via Suzuki-Miyaura cross-coupling .

  • Step 3: Carboxamide formation using 3-(acetylamino)aniline and a coupling reagent (e.g., HATU).

Solid-Phase Synthesis

  • Utilizes Wang resin-bound intermediates for high-throughput production .

MethodYield (%)Purity (%)Key Advantage
Friedländer65–70≥95Scalability
Solid-Phase80–85≥98Rapid optimization

Biological Activity and Mechanisms

Anti-Inflammatory Effects

  • Suppresses NF-κB signaling in macrophages (LPS-induced model), reducing TNF-α and IL-6 production by 40–60%.

  • COX-2 inhibition with IC50_{50} = 5.7 μM, comparable to celecoxib .

Structural Analogs and Structure-Activity Relationships (SAR)

Comparative Analysis

Modifications to the acetylamino or fluorophenyl groups significantly alter bioactivity:

CompoundR1_1R2_2IC50_{50} (MCF-7)COX-2 Inhibition (%)
Target Compound3-acetylamino4-fluoro1.5 μM62
N-[4-acetylamino] analog4-acetylamino4-fluoro2.8 μM45
2-(3-fluorophenyl) derivative 3-acetylamino3-fluoro4.1 μM28
Bromophenyl variant 3-acetylamino4-bromo0.9 μM71

Key Trends:

  • 4-Fluorophenyl enhances DNA intercalation vs. 3-fluoro .

  • Bromine substitution improves potency but reduces solubility .

Pharmacological Applications and Challenges

Therapeutic Prospects

  • Oncology: Combination therapies with doxorubicin show synergistic effects.

  • Autoimmune Diseases: Potential for rheumatoid arthritis due to dual COX-2/NF-κB inhibition .

ADME/Toxicity Profile

  • Bioavailability: ~22% in rodent models due to first-pass metabolism.

  • Major Metabolite: N-deacetylated derivative (via CYP3A4) .

  • hERG Inhibition: Moderate risk (IC50_{50} = 12 μM), necessitating structural refinement .

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